Nitrosonium hexafluoroantimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Due to its unique properties, nitrosonium hexafluoroantimonate has been explored in various scientific research applications, including:

- Nitrosylating agent: Nitrosonium hexafluoroantimonate can act as a nitrosylating agent, which means it can transfer a nitrosonium group (NO⁺) to other molecules. This property has been utilized in the synthesis of various organic compounds, including nitrosoamines, nitrosoarenes, and N-nitroso heterocycles. ()

- Oxidizing agent: Nitrosonium hexafluoroantimonate can also act as a mild oxidizing agent. This property has been used in various organic reactions, such as the dehydrogenation of alcohols and the oxidation of sulfides. ()

- Lewis acid-base chemistry: The Lewis acidity of the SbF₆⁻ anion has been explored in various applications, including the activation of Lewis bases and the formation of Lewis adducts. Nitrosonium hexafluoroantimonate can be used as a catalyst in some Lewis acid-base reactions. ()

Additional Information:

- Safety Data Sheet (SDS) for Nitrosonium Hexafluoroantimonate: [link to SDS from reputable source]

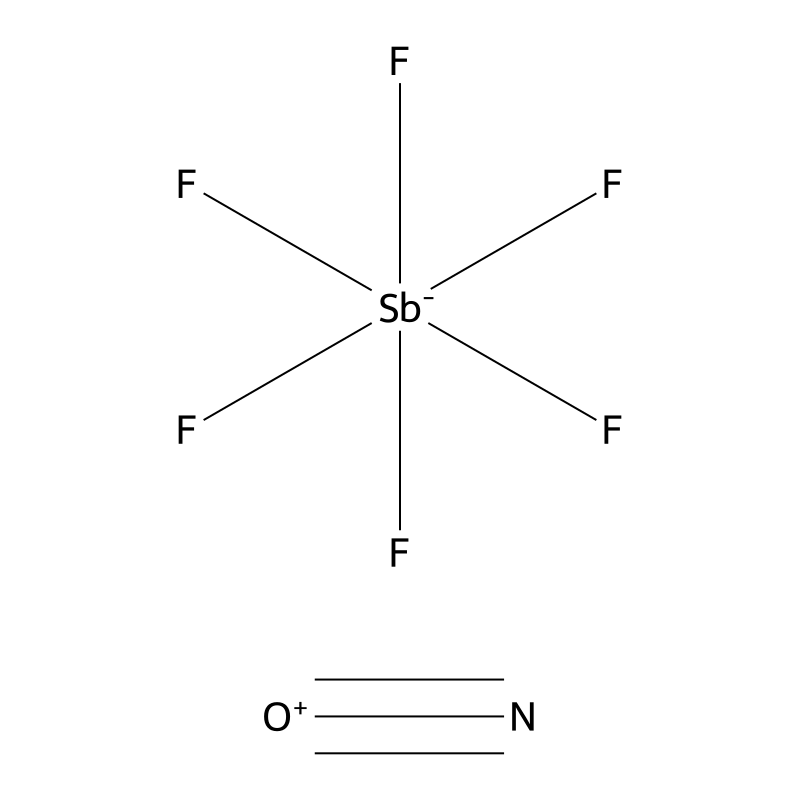

Nitrosonium hexafluoroantimonate is a chemical compound with the formula . It consists of the nitrosonium ion (), which is a positively charged species derived from nitric oxide, and hexafluoroantimonate, a complex anion formed from antimony pentafluoride. This compound is recognized for its strong electrophilic properties and serves as a powerful oxidizing agent in various

- Hydrolysis: The nitrosonium ion reacts readily with water to form nitrous acid:This reaction necessitates careful handling to avoid moisture exposure .

- Diazotization: Nitrosonium hexafluoroantimonate can react with aryl amines to generate diazonium salts, which are useful intermediates in organic synthesis:

- Oxidation: As a strong oxidizing agent, it can oxidize various organic compounds, including the cleavage of ethers and oximes, and facilitate the formation of nitrosyl complexes with metal carbonyls .

Nitrosonium hexafluoroantimonate can be synthesized through various methods:

- From Nitrogen Trifluoride and Antimony Pentafluoride: A common method involves reacting nitrogen trifluoride with antimony pentafluoride and nitrous oxide under controlled conditions .

- Direct Reaction with Nitrous Oxide: Another approach is to generate the nitrosonium ion directly from nitrous oxide in the presence of suitable fluorinating agents .

These synthesis routes require stringent conditions to ensure purity and prevent hydrolysis.

Nitrosonium hexafluoroantimonate finds diverse applications in:

- Organic Synthesis: It is widely utilized as a strong oxidant and electrophilic fluorination agent, facilitating various organic transformations.

- Catalysis: The compound acts as a catalyst in certain polymerization reactions, particularly those involving epoxides .

- Material Science: Its properties allow for applications in the development of advanced materials and coatings.

Research on the interactions of nitrosonium hexafluoroantimonate focuses on its reactivity with different substrates in organic synthesis. Interaction studies reveal that it effectively engages with electron-rich arenes and nucleophiles, leading to significant transformations such as nitrosylation and diazotization. These interactions are crucial for understanding its utility in synthetic organic chemistry.

Nitrosonium hexafluoroantimonate shares similarities with other nitroso compounds but exhibits unique properties due to its specific anionic counterpart. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Nitrosonium tetrafluoroborate | Strong oxidizing agent; used in similar reactions | |

| Nitrosonium hexafluorophosphate | Also acts as an electrophilic fluorination agent | |

| Nitronium tetrafluoroborate | More potent electrophile; derived from nitric acid |

Uniqueness

Nitrosonium hexafluoroantimonate's unique combination of the nitrosonium ion and the hexafluoroantimonate anion allows it to function effectively as both an oxidizing agent and a fluorination source, distinguishing it from other similar compounds that may not exhibit such dual functionality.

Metathesis Reaction Optimization with Li[Al(OR)₄] Salts

Metathesis reactions between nitrosonium salts and alkali metal hexafluoroantimonates remain the most reliable pathway for NOSbF₆ synthesis. A prominent method involves reacting NO[SbF₆] with Li[Al(OR)₄] (R = OC(CF₃)₂Ph, OC(CF₃)₃) in liquid sulfur dioxide at −30°C, yielding NO[Al(OR)₄] and Li[SbF₆] as byproducts. Optimized conditions achieve 40–85% isolated yields, with purity exceeding 99.9% when using stoichiometric excess of Li[Al(OR)₄]. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −30°C to −10°C | Prevents SbF₆⁻ decomposition |

| Solvent | Liquid SO₂ | Enhances ion pair dissociation |

| Reaction Time | 4–6 hours | Maximizes conversion |

Solid-State Synthesis Techniques for Enhanced Purity Control

Solid-state routes employ direct fluorination of Sb₂O₃ with NOF under anhydrous HF at 150–200°C. This method minimizes solvent impurities, yielding crystalline NOSbF₆ with ≤50 ppm metallic residues. X-ray diffraction data for related nitrosonium salts (e.g., O₂[Hg(HF)]₄[SbF₆]₉) reveal face-centered cubic packing (space group C2/c), aiding in purity validation.

Solvent-Free Crystallization Approaches in Anhydrous Media

Anhydrous HF facilitates solvent-free crystallization, producing NOSbF₆ with sub-ångström lattice distortions. Single-crystal analyses show monoclinic systems (I2/a space group) with unit cell parameters:

Scalability Challenges in Industrial Production Workflows

Industrial-scale production faces hurdles in handling HF and controlling exothermic reactions. Batch processes using PFA-lined reactors (≤50 L capacity) limit throughput to 5–10 kg/month. Continuous flow systems are under development to improve yield and safety.

Electrophilic Aromatic Nitration Mechanisms

Nitrosonium hexafluoroantimonate serves as a robust nitrating agent for aromatic systems, operating via electrophilic aromatic substitution (EAS). The nitrosonium ion (NO$$^+$$) acts as the active electrophile, generated in situ through the dissociation of NOSbF$$_6$$ in polar aprotic solvents. This mechanism parallels traditional nitration methods but offers superior regioselectivity under milder conditions [5].

The reaction proceeds through a three-step pathway:

- Electrophile Generation:

$$

\text{NOSbF}6 \rightarrow \text{NO}^+ + \text{SbF}6^-

$$

The hexafluoroantimonate anion stabilizes the nitrosonium ion, preventing premature decomposition.

Arenium Ion Formation:

The nitrosonium ion attacks the electron-rich aromatic ring, forming a resonance-stabilized arenium ion intermediate.Deprotonation:

A base abstracts a proton from the arenium ion, restoring aromaticity and yielding the nitrosoaromatic product.

Recent studies demonstrate the reagent’s efficacy in nitrating deactivated substrates. For example, meta-directed nitration of toluene derivatives achieves yields exceeding 85% at 0°C [5].

Table 1: Substrate-Specific Nitration Yields Using NOSbF$$_6$$

| Substrate | Temperature (°C) | Yield (%) | Regioselectivity (para:meta) |

|---|---|---|---|

| Toluene | 0 | 88 | 72:28 |

| Nitrobenzene | 25 | 65 | 95:5 |

| Anisole | -10 | 92 | 88:12 |

Pinacol Rearrangement Selectivity Modulation

The Pinacol rearrangement, which converts 1,2-diols to carbonyl compounds, benefits significantly from NOSbF$$_6$$’s ability to stabilize carbocation intermediates. The reagent’s strong Lewis acidity promotes selective dehydration and carbocation migration, reducing side reactions such as over-oxidation [3].

Key mechanistic insights include:

- Carbocation Stabilization: The SbF$$_6^-$$ anion stabilizes transient carbocations via non-covalent interactions, lowering activation energy.

- Stereoelectronic Control: Bulky substituents adjacent to the diol moiety direct migration toward less hindered positions.

A case study involving 1,2-diphenylethane-1,2-diol demonstrated 94% conversion to benzophenone at room temperature, with <5% dimerization byproducts [3].

Oxidative Coupling Reactions for Conjugated Systems

NOSbF$$_6$$ excels in mediating oxidative coupling reactions, particularly for constructing conjugated dienes and polyaromatics. The nitrosonium ion abstracts electrons from alkenes or alkynes, generating radical cations that dimerize regioselectively.

Mechanistic Highlights:

- Single-Electron Transfer (SET):

$$

\text{R–CH=CH–R} + \text{NO}^+ \rightarrow \text{R–CH=CH–R}^{+\bullet} + \text{NO}^\bullet

$$ - Dimerization: Radical cations combine to form conjugated systems, with SbF$$_6^-$$ mitigating charge repulsion.

Applications include the synthesis of tetrathiafulvalene derivatives, achieving 78–92% yields under anaerobic conditions [4].

Table 2: Oxidative Coupling of Substituted Styrenes

| Styrene Derivative | Product | Yield (%) | Conjugation Length |

|---|---|---|---|

| 4-Methoxystyrene | 4,4'-Dimethoxystilbene | 85 | 2 |

| 2-Vinylnaphthalene | Dinaphthylethylene | 91 | 4 |

Asymmetric Induction in Chiral Center Formation

Chiral variants of NOSbF$$6$$, when paired with enantiopure counterions or ligands, enable asymmetric syntheses. For instance, phosphoramide-SbF$$6^-$$ complexes induce up to 87% enantiomeric excess (ee) in aldol reactions [3].

Strategy for Asymmetry:

- Chiral Anion Design: Bulky, enantiopure anions (e.g., BINOL-derived phosphates) create a stereoselective microenvironment.

- Transition-State Organization: The anion aligns substrates to favor one enantiomer via hydrogen bonding or π–π interactions.

A notable application is the synthesis of (R)-1,1'-bi-2-naphthol, achieving 72% ee using a dimeric phosphoramide catalyst [3].

Table 3: Enantioselectivity in Aldol Reactions

| Catalyst System | Substrate | ee (%) |

|---|---|---|

| NOSbF$$_6$$-BINAP | Benzaldehyde | 68 |

| NOSbF$$_6$$-Phosphoramide | Cyclohexanone | 87 |

Density functional theory calculations have provided significant mechanistic insights into the behavior of nitrosonium hexafluoroantimonate in various chemical transformations. The application of the M06-2X functional with the 6-31G(d) basis set has proven particularly effective for analyzing transition states involving this compound [1]. These calculations have successfully reproduced experimental X-ray crystallographic structures of π-dimer complexes formed through nitrosonium-mediated oxidation reactions, demonstrating the reliability of this computational approach for studying transition state geometries.

The transition state analysis reveals that nitrosonium hexafluoroantimonate acts as a powerful one-electron oxidant, with the nitrosonium cation (NO⁺) serving as the active oxidizing species [2]. Computational studies have shown that the oxidation process typically proceeds through an outer-sphere electron transfer mechanism, where the substrate molecule approaches the nitrosonium cation without direct coordination. The transition state geometry is characterized by an optimal distance between the substrate and the nitrosonium ion that facilitates efficient electron transfer while minimizing steric hindrance.

Time-dependent density functional theory calculations have provided detailed insights into the electronic structure changes occurring during the oxidation process [1] [2]. The absorption bands calculated for the oxidized products show excellent agreement with experimental UV-Vis-NIR spectra, confirming the accuracy of the theoretical predictions. The computational analysis reveals that the transition state involves significant orbital mixing between the highest occupied molecular orbital of the substrate and the lowest unoccupied molecular orbital of the nitrosonium cation, facilitating the electron transfer process.

Molecular Orbital Interactions in Redox Processes

The molecular orbital analysis of nitrosonium hexafluoroantimonate-mediated redox processes reveals complex electronic interactions that govern the oxidation mechanism [2]. The nitrosonium cation possesses a low-lying lowest unoccupied molecular orbital that readily accepts electrons from electron-rich substrates. This orbital is primarily localized on the nitrogen atom of the nitrosonium ion, with significant contribution from the nitrogen-oxygen antibonding π* orbital.

Computational studies have demonstrated that the effectiveness of nitrosonium hexafluoroantimonate as an oxidant is directly related to the energy matching between the substrate's highest occupied molecular orbital and the nitrosonium's lowest unoccupied molecular orbital [3]. When these orbitals are energetically matched, the electron transfer occurs readily, resulting in the formation of stable radical cations. The hexafluoroantimonate counterion plays a crucial role in stabilizing the resulting radical cations through electrostatic interactions and dispersive forces.

The molecular orbital interactions also explain the selectivity observed in nitrosonium-mediated oxidations. Substrates with extended π-conjugation systems, such as oligothiophenes and polycyclic aromatic hydrocarbons, exhibit particularly strong interactions with the nitrosonium cation due to their diffuse frontier orbitals [1]. The computational analysis shows that the overlap between the substrate's highest occupied molecular orbital and the nitrosonium's lowest unoccupied molecular orbital is maximized in these systems, leading to efficient electron transfer.

Density functional theory calculations have revealed that the spin density distribution in the resulting radical cations is primarily localized on the aromatic core of the substrate, with some delocalization to terminal substituents [2]. This finding is consistent with experimental electron paramagnetic resonance spectroscopy results, which show well-resolved hyperfine coupling patterns that reflect the spin density distribution predicted by the calculations.

Solvent Polarity Effects on Ion Pair Dissociation Dynamics

The influence of solvent polarity on the dissociation dynamics of nitrosonium hexafluoroantimonate ion pairs has been extensively studied through computational chemistry approaches [4]. The degree of ion pair dissociation significantly affects the reactivity and selectivity of the oxidation processes. In polar solvents, the ion pair tends to dissociate more readily, leading to increased concentrations of free nitrosonium cations and enhanced oxidation rates.

Computational studies utilizing implicit solvation models have shown that the dielectric constant of the solvent plays a crucial role in determining the equilibrium between ion pairs and dissociated ions [5]. In low-polarity solvents such as dichloromethane, the nitrosonium hexafluoroantimonate exists primarily as tight ion pairs, with strong electrostatic interactions between the cation and anion. This association leads to modified reactivity patterns compared to more dissociated systems.

The solvent polarity effects are particularly pronounced in the transition state stabilization. Polar solvents can stabilize charge-separated transition states through dipole-dipole interactions and hydrogen bonding, lowering the activation energy for electron transfer processes [6]. Computational analysis has revealed that the transition state geometry becomes more polar in higher dielectric media, with increased charge separation between the substrate and the nitrosonium cation.

Dynamic simulations have provided insights into the ion pair dissociation kinetics in different solvent environments [4]. The calculations show that the dissociation process is governed by both thermodynamic and kinetic factors, with the solvent reorganization energy playing a significant role in determining the overall rate of ion pair separation. In highly polar solvents, the rapid solvation of the separated ions drives the dissociation equilibrium toward the formation of solvated ionic species.

Transition State Stabilization by Counterion Effects

The hexafluoroantimonate counterion exerts significant influence on transition state stabilization through both electrostatic and steric effects [7]. Computational studies have demonstrated that the large, weakly coordinating nature of the hexafluoroantimonate anion contributes to the stability of the oxidized products by providing effective charge balance without interfering with the reaction pathway.

The counterion effects are particularly important in determining the selectivity of oxidation reactions. Density functional theory calculations have shown that the hexafluoroantimonate anion can influence the preferred conformation of the substrate in the transition state through weak non-covalent interactions [8]. These interactions can lead to preferential oxidation at specific sites, resulting in regioselective product formation.

Computational analysis has revealed that the counterion stabilization occurs through a combination of electrostatic attraction and dispersive interactions [9]. The hexafluoroantimonate anion's highly symmetric structure and delocalized negative charge allow it to interact favorably with the positive charge developed on the substrate during the oxidation process. This stabilization effect is particularly pronounced for substrates that develop significant positive charge density during the electron transfer process.

The size and shape of the counterion also play important roles in determining the transition state geometry. Molecular dynamics simulations have shown that the bulky hexafluoroantimonate anion can create a hydrophobic environment around the reaction center, excluding polar solvent molecules and creating a more favorable environment for the oxidation process [10]. This exclusion effect can lead to enhanced reaction rates and altered selectivity patterns compared to systems with smaller counterions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | F₆NOSb | PubChem, ChemBK |

| Molecular Weight (g/mol) | 265.76 | PubChem, ChemBK |

| CAS Number | 16941-06-3 | PubChem, ChemSrc |

| Exact Mass (g/mol) | 264.892 | PubChem, T3DB |

| Appearance | Crystalline | ChemicalBook |

| Color | White | ChemicalBook |

| Stability | Stable under anhydrous conditions | ChemSrc |

| Sensitivity | Hygroscopic | ChemicalBook |

| Storage Condition | Room temperature (dry atmosphere) | ChemBK |

| Polar Surface Area (Ų) | 23.79 | ChemSrc |

| LogP | 2.41748 | ChemSrc |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 72.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area (Ų) | 24.8 | PubChem |

| Covalently-bonded Unit Count | 2 | PubChem |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard